molecular formula C11H18O6 B1266844 Trimethylolethane triacetate CAS No. 13431-59-9

Trimethylolethane triacetate

Cat. No. B1266844
CAS RN: 13431-59-9
M. Wt: 246.26 g/mol
InChI Key: PXZWZRWNBAERBU-UHFFFAOYSA-N
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Scientific Research Applications

1. Controlled Drug Delivery Systems

Trimethylolethane triacetate derivatives, such as poly(acetal urethane), have been used in the development of novel micelle-based drug delivery systems. These systems are designed for pH-triggered intracellular delivery of anticancer drugs. The degradation of the micelles and the subsequent drug release are accelerated in acidic environments, which is beneficial for targeting cancer cells that often reside in acidic microenvironments. This technology shows high in vitro antitumor activity and efficient cytoplasmic delivery of drugs, with minimal toxicity to normal cells (Huang et al., 2015).

2. Synthesis and Refinement Processes

Research has been conducted on the synthesis of trimethylolethane using formaldehyde and propionaldehyde, with a focus on refining the product to achieve high purity and yield. The optimized synthesis process involves separation by ethanedioic acid and recrystallization by ethyl alcohol, leading to a trimethylolethane purity of 99.5% and a yield of 81.6% (Yuan Mao-lin, 2009).

3. Electrophilic Vinylations in Organic Chemistry

Trimethylolethane triacetates have been used in electrophilic vinylation reactions. These reactions involve rapid tin–lead exchange, resulting in the formation of vinylated products. This method offers a more economical approach in terms of vinyl group incorporation compared to previous techniques, expanding its utility in synthetic organic chemistry (Parkinson et al., 1992).

4. Drag Reduction in Fluid Systems

Trimethylolethane hydrate slurries, when treated with specific surfactants, exhibit enhanced drag reduction characteristics. This is significant in the context of improving the efficiency of fluid transport systems. The drag reduction is influenced by the molar ratio of counter-ions to surfactants, and understanding this interaction is crucial for optimizing performance (Suzuki et al., 2010).

5. Rheological Properties in Surfactant Systems

Studies on the rheological characteristics of trimethylolethane hydrate slurry have revealed insights into the interaction between trimethylolethane molecules and surfactant micelles. This interaction affects the formation of shear-induced structures, which are critical for drag reduction phenomena in fluid systems (Suzuki et al., 2006).

Safety And Hazards

Specific safety and hazard information for Trimethylolethane triacetate is not readily available. However, as with all chemicals, appropriate safety measures should be taken when handling and storing this compound1.


Future Directions

While specific future directions for Trimethylolethane triacetate are not readily available, it’s worth noting that research into the properties and potential applications of triacetates is ongoing. For example, one study investigated the influence of nitroglycerine/glycerol triacetate mixed plasticizers on the plasticizing ability of nitrocellulose binder in solid propellant6. This suggests that there may be potential for Trimethylolethane triacetate in similar applications.


Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to specific scientific literature and resources.


properties

IUPAC Name

[3-acetyloxy-2-(acetyloxymethyl)-2-methylpropyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O6/c1-8(12)15-5-11(4,6-16-9(2)13)7-17-10(3)14/h5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXZWZRWNBAERBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(C)(COC(=O)C)COC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10158642
Record name Trimethylolethane triacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10158642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trimethylolethane triacetate

CAS RN

13431-59-9
Record name 1,3-Propanediol, 2-[(acetyloxy)methyl]-2-methyl-, 1,3-diacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13431-59-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Trimethylolethane triacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013431599
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC96987
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96987
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Trimethylolethane triacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10158642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TRIMETHYLOLETHANE TRIACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7JBR10M47Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
GV Rudnaya, NA Slovokhotova - Journal of Applied Spectroscopy, 1967 - Springer
… Chromatographically pure glyeeryl triacetate (GLTA) and trimethylolethane triacetate (TMETA) were prepared by direct acylation of the alcohols with a fivefold excess (relative to the …
Number of citations: 3 link.springer.com
VW Gash - The Journal of Organic Chemistry, 1972 - ACS Publications
… dehyde failed to yield any of the tetrol 6, although analysis of the acetylated product confirmed the presence of trimethylolethane triacetate. These data would appear to preclude bis (…
Number of citations: 34 pubs.acs.org
PJ Hanhela, DB Paul… - 1983 - apps.dtic.mil
Interactions between polysulfides and the hydrolysis products of polyester sealants EC 5106 and EC 5146 within integral fuselage fuel tanks of F-111 aircraft lead to fuel leaks. To assist …
Number of citations: 4 apps.dtic.mil
DA Oil - Citeseer
Interactions between polysulfides and the hydrolysis products of polyester sealants EC 5106 and EC 5146 within integral fuselage fuel tanks of P-111 aircraft lead to fuel leaks. To assist …
Number of citations: 2 citeseerx.ist.psu.edu

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